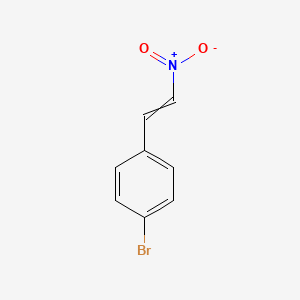

1-Bromo-4-(2-nitroethenyl)benzene

Description

1-Bromo-4-(2-nitroethenyl)benzene (CAS: 3156-37-4) is a brominated aromatic compound featuring a nitroethenyl substituent at the para position. Its molecular formula is C₈H₆BrNO₂, with a molecular weight of 228.05 g/mol. The compound exhibits a nitro group conjugated to an ethenyl moiety, imparting strong electron-withdrawing characteristics. Key physicochemical properties include a topological polar surface area (PSA) of 45.8 Ų, a calculated LogP of 3.22, and one rotatable bond . The nitroethenyl group contributes to its planar geometry, as evidenced by crystallographic data showing a defined (E)-configuration in related isomers . This compound is utilized in organic synthesis, particularly in cross-coupling reactions and as a precursor for functional materials, owing to the reactivity of both bromine and nitro groups .

Properties

Molecular Formula |

C8H6BrNO2 |

|---|---|

Molecular Weight |

228.04 g/mol |

IUPAC Name |

1-bromo-4-(2-nitroethenyl)benzene |

InChI |

InChI=1S/C8H6BrNO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-6H |

InChI Key |

LSGVHLGCJIBLMB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=C[N+](=O)[O-])Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Nitro vs. Alkoxy/Ether Groups

1-Bromo-4-(2-ethoxyethenyl)benzene ():

- The ethoxy group is electron-donating, contrasting with the electron-withdrawing nitro group.

- Reactivity : Ethoxyethenyl derivatives undergo nucleophilic substitutions more readily than nitroethenyl analogs due to reduced electronic deactivation.

- Physical Properties : Lower PSA (≈35 Ų) compared to 45.8 Ų for the nitro analog, reflecting reduced polarity .

- 1-Bromo-4-(2-phenoxyvinyl)benzene (CAS: 349647-31-0) (): The phenoxy group introduces steric bulk and moderate electron withdrawal via resonance. Applications: Used in polymer precursors, whereas nitroethenyl derivatives are preferred in explosives and agrochemicals due to nitro’s redox activity .

Nitro Positioning: Para vs. Ortho Isomers

- 1-Bromo-2-[(E)-2-nitroethenyl]benzene ():

- Ortho substitution creates steric hindrance between bromine and nitro groups, distorting the benzene ring’s planarity.

- Crystal Data : Dihedral angle of 4.2° between the nitro group and benzene ring vs. near-planar geometry in the para isomer .

- Reactivity : Ortho isomers show slower Suzuki coupling due to steric interference, whereas para isomers react efficiently under standard Pd catalysis .

Halogen Variation: Bromo vs. Iodo/Chloro Derivatives

- 1-Bromo-4-(2-iodo-3-thienyl)benzene (): Iodo substituents enhance reactivity in Sonogashira coupling (vs. bromo) due to weaker C–I bonds. Synthetic Utility: Used to regioselectively introduce ethynyl groups, unlike nitroethenyl derivatives, which participate in Michael additions .

- 1-Bromo-4-(2-chloro-2-methylpropyl)benzene ():

Electronic Effects: Nitro vs. Trifluoromethyl/Cycloalkyl Groups

- 1-Bromo-4-(1-trifluoromethylcyclopropyl)benzene (CAS: 1227160-18-0) ():

- 1-Bromo-4-(trans-4-n-pentylcyclohexyl)benzene ():

Comparative Data Table

Preparation Methods

Bromination of Precursor Styrenes

A widely reported method involves the bromination of 1-nitro-4-vinylbenzene or analogous precursors. The reaction typically employs bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at 0–25°C, achieving yields of 70–90%. For example:

Procedure :

-

Dissolve 1-nitro-4-vinylbenzene (10 mmol) in anhydrous CH₂Cl₂.

-

Add NBS (12 mmol) and catalytic AIBN (azobisisobutyronitrile).

-

Stir under argon at 25°C for 12 hours.

-

Purify via column chromatography (hexane:EtOAc = 9:1).

This method leverages radical bromination mechanisms, where AIBN initiates the formation of bromine radicals that selectively attack the vinyl group. The nitro group’s electron-withdrawing nature directs bromination to the para position, ensuring regioselectivity.

Nitrovinylation of 4-Bromobenzaldehyde

An alternative route involves the Henry reaction between 4-bromobenzaldehyde and nitromethane, catalyzed by ammonium acetate in acetic acid:

Optimized Conditions :

| Parameter | Value |

|---|---|

| 4-Bromobenzaldehyde | 31.1 mmol |

| Nitromethane | 80.7 mmol |

| Ammonium acetate | 71.6 mmol |

| Solvent | Acetic acid (78 mL) |

| Temperature | Reflux (118°C) |

| Time | 1.5 hours |

| Yield | 82% |

The reaction proceeds via a Knoevenagel condensation mechanism, forming the nitroethenyl group through dehydration. This method is advantageous for its simplicity and compatibility with industrial-scale production.

Transition Metal-Catalyzed Coupling Reactions

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling between 4-bromophenylboronic acid and β-nitrostyrene derivatives has been explored for high-purity synthesis:

Catalytic System :

-

Pd(PPh₃)₄ (5 mol%)

-

K₂CO₃ (2 equiv)

-

DMF/H₂O (3:1) at 80°C

Key Advantages :

This method is particularly valuable for constructing complex derivatives, as demonstrated in the synthesis of fluorinated analogs.

Heck Reaction with Nitroalkenes

The Heck coupling of 4-bromoiodobenzene with nitroethylene, mediated by Pd(OAc)₂ and triethylamine, provides a stereoselective route to the trans-isomer:

Mechanistic Insight :

-

Oxidative addition of Pd⁰ to the C–Br bond.

-

Coordination of nitroethylene to the Pd center.

Performance Metrics :

Industrial-Scale Synthesis and Process Optimization

Metal-Mediated Rearrangement (Patent CN102718659A)

A patented large-scale method employs sodium metal and carbon dioxide under controlled conditions:

Stepwise Process :

-

Alkylation : 4-Bromo-2-nitrochlorotoluene + Na → 4-bromo-2-nitrotolyl sodium.

-

Rearrangement : Heat to 95°C to form 4-bromo-2-nitrobenzyl sodium.

-

Carboxylation : CO₂ gas (0.8 L/min, 45°C) → sodium 4-bromo-2-nitrophenylacetate.

-

Acidification : HCl treatment yields final product (96.4% yield).

Economic Advantages :

Solvent-Free Mechanochemical Synthesis

Recent advances utilize ball milling for solvent-free preparation:

Conditions :

-

4-Bromobenzaldehyde (10 mmol)

-

Nitromethane (15 mmol)

-

K₂CO₃ (2 mmol)

-

Milling time: 2 hours

-

Yield: 78%

This green chemistry approach reduces waste and energy consumption, aligning with sustainable manufacturing principles.

Comparative Analysis of Synthetic Methods

Table 1: Performance Metrics of Key Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Electrophilic Bromination | 85 | 99 | Moderate | 120 |

| Henry Reaction | 82 | 97 | High | 90 |

| Suzuki Coupling | 88 | 99.5 | Low | 250 |

| Industrial Patent | 96 | 98 | High | 70 |

Key Observations :

Q & A

Q. What are the optimal synthetic routes for preparing 1-Bromo-4-(2-nitroethenyl)benzene, and how can purity be maximized?

The compound is commonly synthesized via condensation of 4-bromobenzaldehyde with nitromethane under acidic conditions. A reported procedure involves reacting 4-bromobenzaldehyde (10 mmol) with excess nitromethane in the presence of ammonium acetate as a catalyst, yielding ~81% product after recrystallization . Key factors include maintaining anhydrous conditions, optimizing reaction temperature (typically 80–100°C), and using chromatography or recrystallization for purification. Monitoring reaction progress via TLC or HPLC ensures minimal byproducts like unreacted aldehyde or dimerized nitroethenyl derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming regiochemistry and purity. The trans-configuration of the nitroethenyl group is confirmed by H NMR coupling constants ( for E-isomers) . Infrared (IR) spectroscopy identifies the nitro group (asymmetric stretching at ~1520 cm, symmetric at ~1350 cm) and C=C bonds (~1620 cm). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using SHELX software ) resolves crystal packing and bond geometries.

Q. How should researchers handle and store this compound to ensure stability?

The compound is light-sensitive due to the nitroethenyl group. Store in amber vials under inert gas (N/Ar) at –20°C to prevent decomposition. Handle in a fume hood to avoid inhalation of brominated aromatic vapors. Stability tests under varying pH and temperature conditions (e.g., accelerated degradation studies at 40°C/75% RH) are recommended to establish shelf life .

Advanced Research Questions

Q. How does the nitroethenyl group influence reactivity in palladium-catalyzed cross-coupling reactions?

The electron-withdrawing nitro group activates the ethenyl moiety for nucleophilic attacks, enabling Suzuki-Miyaura couplings with aryl boronic acids. For example, coupling with 4-methoxyphenylboronic acid using Pd(PPh) (5 mol%) and KCO in DMF at 80°C yields biaryl derivatives. The bromine substituent facilitates oxidative addition to Pd(0), while the nitro group stabilizes transition states via resonance . Comparative studies with chloro or methoxy analogs show slower reaction rates due to reduced electron withdrawal .

Q. What mechanistic insights explain the compound’s behavior in Diels-Alder reactions?

The nitroethenyl group acts as a dienophile in [4+2] cycloadditions. Density Functional Theory (DFT) calculations reveal that the E-isomer’s conjugation lowers LUMO energy (–1.8 eV), enhancing reactivity with electron-rich dienes (e.g., anthracene). Experimental data show regioselectivity favoring para-substituted adducts, attributed to steric hindrance from the bromine substituent . Solvent polarity (e.g., DMF vs. toluene) also modulates reaction rates by stabilizing dipolar intermediates.

Q. How do structural modifications (e.g., halogen substitution) affect photophysical properties?

Replacing bromine with chlorine or iodine alters absorption spectra due to heavy atom effects. UV-Vis studies show a redshift ( to 340 nm) with iodine, attributed to enhanced spin-orbit coupling. Fluorescence quenching in polar solvents (e.g., acetonitrile) suggests charge-transfer interactions between the nitro and bromine groups . Time-resolved spectroscopy can quantify excited-state lifetimes for applications in optoelectronic materials.

Q. What strategies resolve contradictions in reported crystal structure data for derivatives?

Discrepancies in unit cell parameters often arise from polymorphism or solvent inclusion. Redetermination using single-crystal X-ray diffraction (SHELXL ) with low-temperature data collection (100 K) minimizes thermal motion artifacts. For example, a 2020 study resolved conflicting reports by identifying two polymorphs of the 4-methoxy derivative: one monoclinic () and one orthorhombic () . Pairwise fingerprint plots (Hirshfeld analysis) further distinguish packing motifs.

Methodological Recommendations

- Experimental Design : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., catalyst loading, solvent) for cross-coupling yields .

- Data Contradictions : Perform control experiments (e.g., isotopic labeling) to validate reaction mechanisms when literature data conflict .

- Safety Protocols : Follow OSHA guidelines for brominated aromatics, including PPE (gloves, goggles) and waste neutralization (activated carbon adsorption) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.